molecular formula C11F16 B12109763 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

Cat. No.: B12109763
M. Wt: 436.09 g/mol
InChI Key: DQVZIZAHJQQOPV-UHFFFAOYSA-N
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Description

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound Its molecular formula is C7F11, and it is characterized by the presence of five trifluoromethyl groups and one fluorine atom attached to a benzene ring

Preparation Methods

Chemical Reactions Analysis

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s binding affinity and reactivity with other molecules. The pathways involved include radical trifluoromethylation, where the trifluoromethyl groups play a crucial role in stabilizing radical intermediates .

Comparison with Similar Compounds

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional stability and reactivity compared to its less fluorinated counterparts.

Properties

IUPAC Name

1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11F16/c12-6-4(10(22,23)24)2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)5(6)11(25,26)27
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVZIZAHJQQOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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